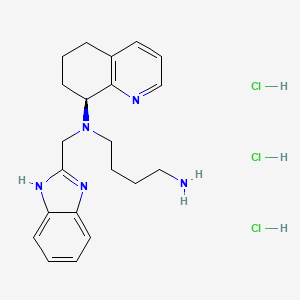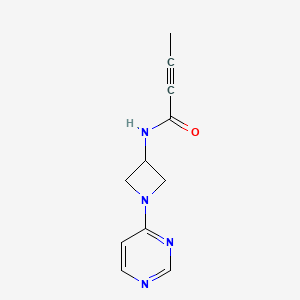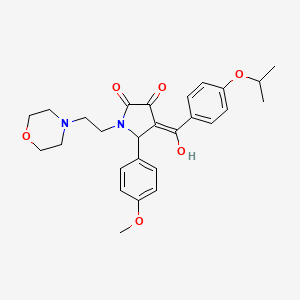
3-(3,4-Difluorophenyl)-3-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Difluorophenyl)-3-methylpyrrolidine is a useful research compound. Its molecular formula is C11H13F2N and its molecular weight is 197.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
Anticonvulsant Activity and Sodium Channel Blocking : A study by Unverferth et al. (1998) describes the synthesis of 3-aminopyrroles and their testing for anticonvulsant activity. These compounds, related to 3-(3,4-Difluorophenyl)-3-methylpyrrolidine, exhibit considerable activity with a notable lack of neurotoxicity. The study suggests the potential for these compounds in therapeutic applications, particularly in epilepsy treatment (Unverferth et al., 1998).
Dipeptidyl Peptidase IV Inhibitors : Singh and Umemoto (2011) explore 4-Fluoropyrrolidine derivatives as useful synthons in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. This research highlights the compound's role in developing drugs for treating metabolic disorders like diabetes (Singh & Umemoto, 2011).
Organic and Material Chemistry
Intramolecular Hydroamination : Bender and Widenhoefer (2005) investigated the intramolecular hydroamination of unactivated olefins with secondary alkylamines, leading to the formation of pyrrolidine derivatives, showcasing the utility of this compound in synthesizing complex organic structures (Bender & Widenhoefer, 2005).
Electrochemical Devices with π-Conjugated Polymers : Lu et al. (2002) discussed the use of ionic liquids for π-conjugated polymer electrochemical devices, where derivatives of pyrrolidine, such as this compound, could be utilized. These applications include actuators, electrochromic windows, and displays (Lu et al., 2002).
Photophysical Characterization in Fluorescence Microscopy : Amoroso et al. (2008) explored the use of certain pyrrolidine-based compounds in fluorescence microscopy, particularly for targeting mitochondria in cells. This study opens avenues for using this compound derivatives in advanced imaging techniques (Amoroso et al., 2008).
Eigenschaften
IUPAC Name |
3-(3,4-difluorophenyl)-3-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c1-11(4-5-14-7-11)8-2-3-9(12)10(13)6-8/h2-3,6,14H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRXRZJYFVEGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-6-[(2-chloro-4-fluorophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one](/img/structure/B2980558.png)

![3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2980563.png)


![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide](/img/structure/B2980567.png)
![3-(3-fluoro-4-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2980569.png)
![2-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2980572.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2980574.png)
![Tert-butyl N-[3-(2-azidoethyl)cyclobutyl]carbamate](/img/structure/B2980576.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2980577.png)
![9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2980578.png)
![N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2980579.png)
![6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(thiomorpholin-4-ylcarbonyl)quinoline](/img/structure/B2980580.png)
